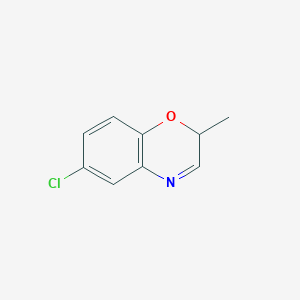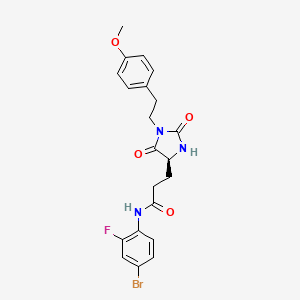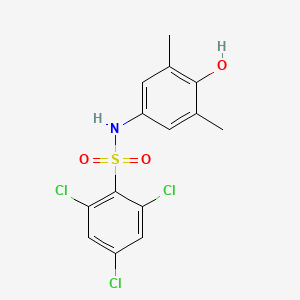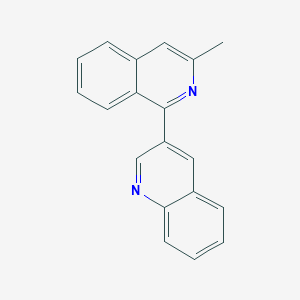
Dimethyl(3-methylpent-2-en-2-yl)silanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl(3-methylpent-2-en-2-yl)silanol is a chemical compound that belongs to the class of organosilicon compounds It is characterized by the presence of a silicon atom bonded to two methyl groups and a hydroxyl group, along with a 3-methylpent-2-en-2-yl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(3-methylpent-2-en-2-yl)silanol can be achieved through several methods. One common approach involves the hydrosilylation of 3-methylpent-2-en-2-yl with dimethylchlorosilane in the presence of a platinum catalyst. The reaction is typically carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound often involves the use of continuous flow reactors to maintain consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
Dimethyl(3-methylpent-2-en-2-yl)silanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a silanone.
Reduction: The compound can be reduced to form silane derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Silanone derivatives.
Reduction: Silane derivatives.
Substitution: Various substituted silanol derivatives.
Aplicaciones Científicas De Investigación
Dimethyl(3-methylpent-2-en-2-yl)silanol has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other organosilicon compounds.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the production of silicone-based materials and coatings.
Mecanismo De Acción
The mechanism of action of Dimethyl(3-methylpent-2-en-2-yl)silanol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions. Additionally, the silicon atom can participate in coordination chemistry, forming complexes with metal ions and other ligands.
Comparación Con Compuestos Similares
Similar Compounds
Dimethylsilanediol: Similar structure but with two hydroxyl groups.
Trimethylsilanol: Contains three methyl groups and one hydroxyl group.
Phenylsilanol: Contains a phenyl group instead of the 3-methylpent-2-en-2-yl group.
Uniqueness
Dimethyl(3-methylpent-2-en-2-yl)silanol is unique due to the presence of the 3-methylpent-2-en-2-yl group, which imparts distinct chemical properties and reactivity compared to other silanol compounds. This uniqueness makes it valuable for specific applications in research and industry.
Propiedades
Número CAS |
921224-25-1 |
|---|---|
Fórmula molecular |
C8H18OSi |
Peso molecular |
158.31 g/mol |
Nombre IUPAC |
hydroxy-dimethyl-(3-methylpent-2-en-2-yl)silane |
InChI |
InChI=1S/C8H18OSi/c1-6-7(2)8(3)10(4,5)9/h9H,6H2,1-5H3 |
Clave InChI |
KKTXHADLHAEOLS-UHFFFAOYSA-N |
SMILES canónico |
CCC(=C(C)[Si](C)(C)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-(3-Azabicyclo[3.1.0]hexan-1-YL)benzoic acid](/img/structure/B12626323.png)



![1H-1,2,3-Triazole, 4-phenyl-1-[(4R)-4-thiazolidinylmethyl]-](/img/structure/B12626367.png)
![(4-Methylphenyl){4-[(4-methylphenyl)methyl]phenyl}methanone](/img/structure/B12626378.png)

![2-Pyrrolidinecarboxamide, N-[1,1'-biphenyl]-2-yl-2-methyl-1-[3-(1-methyl-1H-benzimidazol-2-yl)-1-oxopropyl]-, (2S)-](/img/structure/B12626383.png)
![N-(2,3-dihydro-1H-imidazo[1,2-a]benzimidazol-1-ylcarbonyl)-L-methionyl-D-valine](/img/structure/B12626385.png)
![3-[1-(5-Hydroxypyridin-2-yl)-1H-pyrazol-4-yl]propanoic acid](/img/structure/B12626390.png)


![N-[(1,10-Phenanthrolin-2-yl)methyl]-L-tyrosine](/img/structure/B12626422.png)
![2-(3-Bromophenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B12626429.png)
